(1S,2R)-(+)-ephedrine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16NO+ |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10-/m1/s1 |
InChI Key |
KWGRBVOPPLSCSI-PSASIEDQSA-O |
SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)[NH2+]C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Synthesis of 1s,2r + Ephedrine and Its Stereoisomers
Classical Organic Synthesis Routes to Ephedrine (B3423809)
Traditional chemical synthesis has long been a cornerstone for the production of ephedrine. These methods often rely on multi-step processes that have been refined over decades for industrial-scale manufacturing.
Reductive amination is a primary method for synthesizing ephedrine. A common industrial pathway involves the reductive amination of L-phenylacetylcarbinol (L-PAC), also known as (R)-phenylacetylcarbinol ((R)-PAC). dcu.iepsu.edu This key intermediate is often produced via fermentation using yeast. dcu.ie The process involves reacting L-PAC with methylamine (B109427) to form the corresponding N-methyl imine, which is then reduced using a metal catalyst and hydrogen to yield the final ephedrine product. vu.edu.au
Another classical named reaction that falls under this category is the Leuckart–Wallach reaction, which synthesizes amines through the reductive amination of a ketone in the presence of excess formic acid, which acts as the reducing agent. researchgate.net The catalytic reduction of α-methylaminopropiophenone hydrochloride over a platinum catalyst can also produce (+)-ephedrine with high yields, reportedly over 90%. dcu.ie
A method has also been described for the reductive amination of a ketone precursor in the presence of supercritical fluids or liquefied gases, such as carbon dioxide. google.comgoogle.com This approach is noted for simplifying the purification and processing of the product compared to reactions in standard organic solvents. google.com
Achieving high diastereoselectivity is a critical challenge in ephedrine synthesis. One approach involves the diastereocontrolled reduction of specific ketone precursors using hydrosilanes. For instance, the reduction of (S)-2-((ethoxycarbonyl)amino)-1-phenylpropanone with dimethylphenyl silane, followed by reduction with lithium aluminium hydride, can yield (1R,2S)-ephedrine. dcu.ie The stereochemical result is influenced by the bulky reducing species attacking the ketone carbonyl carbon. dcu.ie
The use of chiral auxiliaries is another effective strategy. Oxazolidines derived from the reaction of ephedrine or pseudoephedrine with ketones can be formed with high diastereoselectivity. researchgate.netthieme-connect.comthieme-connect.com These heterocyclic intermediates can then be cleaved to produce a range of non-racemic chiral 1,2-aminoalcohols. thieme-connect.com For example, when D(-)-ephedrine reacts with aromatic aldehydes, oxazolidines with a 2R:4S:5R configuration are formed in a stereospecific reaction. researchgate.net
Chiral Pool Synthesis Approaches
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.comias.ac.in This approach leverages the inherent chirality of these molecules to build the desired stereoisomers. For the synthesis of ephedrine and its analogues, compounds like amino acids, sugars, and terpenes serve as common chiral precursors. tcichemicals.comcore.ac.uk The key condition for this method is a resemblance in chirality between the starting material and the target molecule. ias.ac.in
(1R,2S)-Ephedrine and its enantiomer (1S,2R)-ephedrine are themselves used as chiral precursors or auxiliaries in various asymmetric syntheses. csic.esresearchgate.netsciforum.net For instance, they can be used to create chiral ionic liquids that act as catalysts or to direct the stereochemical outcome of reactions like the Michael addition. sciforum.net Similarly, pseudoephedrine is a well-known chiral auxiliary used in diastereoselective alkylation reactions to produce a variety of enantiomerically enriched compounds. harvard.edu
The synthesis of 1-hydroxy-phenethylamine derivatives, which are advanced intermediates for bioactive products like norephedrine (B3415761), can be achieved using commercially available chiral pool sources through classical organic transformations. ias.ac.in This highlights the utility of starting with a molecule that already possesses the correct stereochemical configuration at one or more centers.
Table 1: Examples of Chiral Pool Starting Materials
| Chiral Precursor | Application in Synthesis |
|---|---|
| Amino Acids | Building blocks for target molecules with defined stereochemistry. core.ac.uk |
| Sugars (e.g., D-glucose) | Source of multiple chiral centers for complex syntheses. core.ac.uk |
| Terpenes (e.g., Camphor) | Used as chiral inductors with achiral substrates. core.ac.uk |
| (1R,2S)-Ephedrine | Used as a chiral auxiliary or precursor for chiral catalysts. csic.esresearchgate.net |
Racemization and Optical Resolution Techniques in Chemical Synthesis
When chiral compounds are synthesized from achiral starting materials without stereochemical control, the result is typically a racemic mixture—a 50:50 mix of both enantiomers. msu.edu Separating these mixtures (resolution) and converting unwanted enantiomers back into the racemate (racemization) for recycling are crucial steps in efficient chemical synthesis. msu.edugoogle.com
Racemization
Methods for the racemization of ephedrine stereoisomers include:
Chemical Racemization : Optically active ephedrine or pseudoephedrine can be racemized by heating them to temperatures between 135°C and 210°C with an alkali metal alcoholate, such as sodium or potassium methylate, ethylate, or propylate. google.com
Biocatalytic Racemization : An alternative, lower-temperature method involves using enzymes. For example, d-ephedrine (B1618797) can be converted to a racemic mixture of d- and l-ephedrine using enzymes extracted from Rhizopus Oryzae fungi. google.com This process operates at milder temperatures (20°C to 50°C), potentially reducing by-product formation. google.com
Optical Resolution
Optical resolution is the separation of a racemic mixture into its individual enantiomers. msu.edu Since enantiomers have identical physical properties like boiling point and solubility, direct separation is difficult. The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. msu.eduscribd.com
Diastereomeric Salt Formation and Crystallization : This is a primary method for resolving racemic ephedrine. google.com A chiral resolving agent, which is a single enantiomer of an acidic or basic compound, is added to the racemic mixture. This forms a pair of diastereomeric salts. Due to their different solubilities, one salt will preferentially crystallize from the solution, allowing it to be separated by filtration. google.comnih.gov The separated salt is then treated to remove the resolving agent, yielding the pure enantiomer. nih.gov
A variety of chiral acids have been successfully used as resolving agents for DL-ephedrine.
Table 2: Common Resolving Agents for DL-Ephedrine
| Resolving Agent | Type | Reference(s) |
|---|---|---|
| Tartaric Acid and its Derivatives | Chiral Acid | google.comnih.gov |
| L-(-)-Dibenzoyltartaric acid | Chiral Acid | scientific.net |
| Mandelic Acid (D- and L-forms) | Chiral Acid | google.comnih.gov |
Chromatographic Separation : This technique can also be used for chiral resolution. scribd.comarabjchem.org The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). arabjchem.org The different enantiomers interact with the CSP to different extents, causing them to travel through the column at different rates and enabling their separation. scribd.com Molecularly imprinted polymers (MIPs) have also been developed as a specific affinity sorbent for the chromatographic resolution of ephedrine enantiomers. arabjchem.org Another approach is pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) chromatography column. nih.gov
Ephedrine and Its Derivatives As Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Application in Asymmetric Carbon-Carbon Bond Formation
Derivatives of (1S,2R)-(+)-ephedrine serve as powerful tools for the stereoselective formation of carbon-carbon bonds, a cornerstone of organic synthesis.
Alkylation Reactions of N-Acyl or O-Acyl Derivatives
Asymmetric alkylation using chiral auxiliaries is a robust method for creating stereocenters adjacent to a carbonyl group. While the diastereomer (1S,2S)-(+)-pseudoephedrine is often found to be more effective for this specific application, the underlying principles are directly applicable to auxiliaries derived from this compound. ingentaconnect.com
The process begins with the formation of an amide by coupling the chiral auxiliary with a carboxylic acid. wikipedia.org This N-acyl derivative is then treated with a strong base, such as lithium diisopropylamide (LDA), to selectively remove the α-proton, generating a chiral lithium enolate. The key to the stereoselectivity is the formation of a stable six-membered chelate, where the lithium ion coordinates to both the enolate oxygen and the auxiliary's hydroxyl oxygen. harvard.edu This rigid structure, combined with the steric hindrance from the auxiliary's phenyl and methyl groups, dictates that the incoming electrophile (an alkyl halide) can only approach from one face. wikipedia.orgharvard.edu This process leads to the formation of the alkylated product with a high degree of diastereoselectivity. nih.govresearchgate.net
Following the alkylation, the auxiliary can be removed to furnish a variety of enantiomerically enriched products. wikipedia.org For example, hydrolysis yields a chiral carboxylic acid, reduction provides a chiral primary alcohol, and reaction with an organometallic reagent affords a chiral ketone. harvard.eduresearchgate.net
Table 1: Representative Diastereoselective Alkylation of Pseudoephenamine Amides (An Ephedrine (B3423809) Analog) This table showcases the high diastereoselectivity achievable with a structurally related auxiliary, illustrating the principles of ephedrine-based alkylations. harvard.edunih.gov
Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings. This compound derivatives can function as chiral dienophiles to control the stereochemistry of this transformation. ukzn.ac.zaharvard.edu An α,β-unsaturated acyl group is attached to the ephedrine auxiliary, and the resulting conjugate reacts with a diene. ukzn.ac.za The auxiliary's stereogenic centers effectively differentiate the two faces of the dienophile, leading to a diastereoselective cycloaddition. harvard.edu
The use of Lewis acids can further enhance selectivity by coordinating to the carbonyl group and locking the dienophile into a more rigid and reactive conformation. harvard.edu Chiral imidazolidinones derived from ephedrine have been specifically synthesized and evaluated for their ability to direct these cycloaddition reactions. ukzn.ac.zaorkg.org
Aldol (B89426) and Imine Reactions
Aldol Reactions: The asymmetric aldol reaction is a fundamental method for forming β-hydroxy carbonyl compounds. Chiral auxiliaries derived from this compound have been successfully employed to control the stereochemical outcome. nih.govacs.org The N-acyl derivative of the auxiliary is converted into a chiral enolate (e.g., a boron or titanium enolate), which then reacts with an aldehyde. acs.orgnih.gov The auxiliary directs the approach of the aldehyde, controlling the absolute and relative stereochemistry of the two newly formed chiral centers in the aldol adduct. nih.govacs.org For example, a novel (1R,2S)-ephedrine-derived oxadiazinone auxiliary has demonstrated excellent diastereoselectivity (up to 99:1) in aldol additions. nih.govacs.org The resulting adducts are valuable intermediates that can be converted into enantiopure β-hydroxy acids or other derivatives. nih.govnih.gov
Imine Reactions: Ephedrine derivatives are also valuable in the stereoselective synthesis of chiral amines via reactions involving imines. acs.org One strategy is the catalytic asymmetric reduction of prochiral imines using a catalyst system that incorporates an ephedrine-derived ligand. acs.org Another approach involves the diastereoselective addition of nucleophiles to chiral imines or sulfinimines where the chirality originates from an ephedrine-based auxiliary. uea.ac.uk These methods provide efficient routes to optically active amines, which are prevalent in pharmaceuticals and natural products.
Ephedrine-Based Ligands in Metal-Catalyzed Asymmetric Transformations
Beyond their stoichiometric use as chiral auxiliaries, this compound and its derivatives are highly effective as chiral ligands in metal-catalyzed reactions. researchgate.netnih.gov In this catalytic role, a small amount of the chiral ligand can generate a large quantity of enantiomerically enriched product. The β-amino alcohol structure readily forms stable chelate complexes with a variety of metals, creating a chiral environment around the catalytic center. nih.govacs.org
A prominent application is the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction catalyzed by ephedrine-derived ligands. nih.gov The ligand and the zinc reagent form a chiral complex that activates the aldehyde and directs the addition of the ethyl group to one specific face, often with high enantioselectivity. nih.govmdpi.com Researchers have also immobilized these ligands onto solid supports, such as magnetic nanoparticles, to simplify catalyst recovery and recycling, a key principle of green chemistry. nih.govacs.orgresearchgate.net Other metal-catalyzed reactions, including the Henry (nitroaldol) reaction, have also been successfully rendered asymmetric using copper complexes of ephedrine-based ligands. nih.govacs.org
Table 2: Enantioselective Henry Reaction Catalyzed by an Ephedrine-Derived Homogeneous Catalyst Data from a study on ephedrine-based catalysts in the asymmetric Henry reaction. nih.govacs.org
Development of Novel Ephedrine-Derived Chiral Imidazolidin-2-ones
Significant research has focused on developing novel chiral auxiliaries based on the ephedrine scaffold, with chiral imidazolidin-2-ones (five-membered cyclic ureas) emerging as a particularly promising class. researchgate.netresearchgate.net These can be synthesized directly from this compound by reacting it with reagents like urea (B33335) or phosgene. researchgate.netresearchgate.net
Imidazolidin-2-one auxiliaries offer several advantages:
High Crystallinity: Derivatives incorporating this auxiliary are often highly crystalline, which greatly simplifies the purification of diastereomeric products through recrystallization. ukzn.ac.zaorkg.org
Enhanced Stability: Compared to the widely used oxazolidinone auxiliaries, imidazolidin-2-ones exhibit greater stability towards nucleophilic ring-opening, broadening their applicability in various reaction conditions. researchgate.net
Versatility: N-acylated versions of these auxiliaries have proven to be highly effective in a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions, consistently affording products with high levels of stereocontrol. researchgate.netresearchgate.netmurdoch.edu.au
The development of these robust and versatile auxiliaries underscores the enduring importance of the this compound framework in the ongoing advancement of asymmetric synthesis. orkg.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1S,2S)-(+)-Pseudoephedrine |
| Lithium diisopropylamide (LDA) |
| Diethylzinc |
| Copper(II) acetate (B1210297) (Cu(OAc)₂) |
| Imidazolidin-2-one |
| Oxazolidinone |
| 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one |
| N-pyrrolidinyl norephedrine (B3415761) (NPNE) |
| Benzaldehyde |
| 4-Chlorobenzaldehyde |
| 4-Nitrobenzaldehyde |
Mechanistic Investigations of Ephedrine S Molecular Interactions and Actions
Molecular Recognition and Binding Studies (e.g., with Macrocyclic Hosts)
The principles of molecular recognition govern the interaction of (1S,2R)-(+)-ephedrine with various molecular entities, including plasma proteins and synthetic macrocyclic hosts. These studies provide insights into the stereoselective binding and complexation of ephedrine (B3423809).
Basic drugs like ephedrine are known to bind preferentially to human alpha-1-acid glycoprotein (B1211001) (AGP), a plasma protein. researchgate.net Studies have shown that the more basic an ephedrine derivative is, the higher its affinity for AGP. researchgate.net Interestingly, while stereoselective binding of ephedrine and its diastereomer pseudoephedrine was observed in serum, this was not the case with albumin alone, suggesting that AGP is responsible for this enantioselective behavior. researchgate.net
Macrocyclic hosts, such as cyclodextrins and calixarenes, are synthetic receptors widely used in supramolecular chemistry to study host-guest interactions. mdpi.comcaltech.edu These molecules can form stable complexes with guest molecules like ephedrine, driven by non-covalent interactions. caltech.edu The formation of these complexes is a key principle in chiral recognition. mdpi.com
Affinity capillary electrophoresis has been employed to determine the binding constants between ephedrine enantiomers and various β-cyclodextrin derivatives. nih.gov The differing electrophoretic mobilities of the transiently formed complexes are crucial for the enantioseparation of ephedrine derivatives. nih.gov Molecularly imprinted polymers (MIPs) have also been developed to act as artificial receptors that can selectively recognize and bind ephedrine, mimicking the recognition patterns of natural adrenergic receptors. nih.govarabjchem.org The interaction between the amino and hydroxyl groups of ephedrine and the functional groups of the MIP is key to this recognition. arabjchem.org
Table 1: Binding Characteristics of Ephedrine and its Derivatives
| Compound | Binding Partner | Key Findings |
| Ephedrine and Pseudoephedrine | Human Alpha-1-Acid Glycoprotein (AGP) | Higher affinity for AGP compared to albumin; enantioselective binding observed in serum is attributed to AGP. researchgate.net |
| Ephedrine Enantiomers | β-Cyclodextrin Derivatives | Formation of temporarily formed complexes with different electrophoretic mobilities is crucial for enantioseparation. nih.gov |
| (+)-Ephedrine and (-)-Ephedrine | Molecularly Imprinted Polymers (MIPs) | MIPs can be prepared to selectively recognize and separate ephedrine enantiomers based on interactions between the template's functional groups and the polymer's host molecules. arabjchem.org |
| Ephedrine and Pseudoephedrine | Molecularly Imprinted Polymers (MIPs) | MIPs can mimic the recognition patterns of natural adrenergic receptors, showing high selectivity for the imprinted molecules. nih.gov |
Structure-Activity Relationship (SAR) Studies of Ephedrine Analogues at the Molecular Level
The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of these compounds influence their interactions with biological targets, particularly adrenergic receptors.
The presence of an N-methyl group in ephedrine decreases its binding affinity at α-adrenergic receptors when compared to its analogue, norephedrine (B3415761), which lacks this group. wikipedia.orgdoi.org Conversely, ephedrine exhibits better binding than N-methylephedrine, which has an additional methyl group at the nitrogen atom. wikipedia.org The steric orientation of the hydroxyl group is also a critical determinant of receptor binding and functional activity. wikipedia.orgdoi.org
Studies on human α-adrenergic receptor subtypes have revealed that the orientation of the β-hydroxyl group on the ethylamino side chain and the state of N-methyl substitution are important for both binding and functional activity. nih.gov Specifically, the 1R-configuration of the hydroxyl group and the presence of a primary or secondary amine on the side chain are associated with the highest binding affinities to α-AR subtypes. doi.org
Research on a series of trisubstituted phenyl urea (B33335) derivatives, which are analogues of ephedrine, has provided further insights into SAR. For these compounds, modifications to the phenylethyl region, the urea group, and the phenoxyphenyl portion all significantly impact their activity. sci-hub.se
Table 2: Structure-Activity Relationship (SAR) of Ephedrine Analogues
| Structural Modification | Effect on Activity/Binding |
| Absence of N-methyl group (Norephedrine vs. Ephedrine) | Increased binding affinities at α-adrenergic receptors. wikipedia.orgdoi.org |
| Additional N-methyl group (N-methylephedrine vs. Ephedrine) | Decreased binding affinities at α-adrenergic receptors. wikipedia.org |
| Steric orientation of the hydroxyl group | Important for receptor binding and functional activity. wikipedia.orgdoi.org |
| 1R-configuration of the hydroxyl group | Associated with higher binding affinities to α-AR subtypes. doi.org |
| Primary or secondary amine on the side chain | Associated with higher binding affinities to α-AR subtypes. doi.org |
Advanced Analytical and Spectroscopic Characterization in Ephedrine Research
Chromatographic Techniques for Stereoisomer Separation and Quantification
Chromatographic methods are fundamental in separating the closely related stereoisomers of ephedrine (B3423809), allowing for their individual quantification and the assessment of enantiomeric purity.
Chiral Capillary Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Profiling
Chiral Capillary Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the enantiomeric profiling of ephedrine. oup.comnih.gov This method often involves derivatization of the ephedrine stereoisomers to enhance their volatility and improve chromatographic separation. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA). oup.comnih.gov
In a typical application, the four stereoisomers of ephedrine are converted into their N,O-di-trifluoroacetyl (TFA) derivatives. oup.com These derivatives are then separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. oup.comnih.govnih.gov The separated isomers are subsequently detected by a mass spectrometer, which provides both quantification and structural information based on their mass fragmentation patterns. oup.comnih.gov Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity, allowing for the detection of specific fragment ions characteristic of the derivatized ephedrine isomers. oup.comoup.com
This GC-MS method has proven effective for the analysis of ephedrine stereoisomers in various matrices, including blood plasma. oup.comoup.com The assay can achieve low detection limits, typically in the nanogram per milliliter (ng/mL) range, with high precision. oup.comoup.com For instance, one study reported detection limits of 7.5 ng/mL for ephedrine stereoisomers. oup.comoup.com The high resolving power of chiral capillary GC-MS makes it an invaluable tool for determining the enantiomeric composition of ephedrine samples, which is crucial for forensic and pharmaceutical applications. nih.govresearchgate.net
Table 1: GC-MS Parameters for Enantiomeric Profiling of Ephedrine
| Parameter | Value/Description |
|---|---|
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Chiral Column | β-cyclodextrin or γ-cyclodextrin capillary column |
| Detection Mode | Mass Spectrometry (MS) with Selected Ion Monitoring (SIM) |
| Typical Fragment Ions (m/z) | 140, 154, 168, 230 oup.comoup.com |
| Detection Limits | As low as 7.5 ng/mL for ephedrine stereoisomers oup.comoup.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of (1S,2R)-(+)-ephedrine. nih.govtandfonline.comnih.gov HPLC methods can be designed to separate all four stereoisomers of ephedrine, enabling the quantification of enantiomeric and diastereomeric impurities. nih.gov
One approach involves pre-column derivatization with a chiral reagent, such as S(+)-1-(1-naphthyl)-ethyl isocyanate, to form diastereomeric derivatives that can be separated on a standard (achiral) HPLC column. nih.gov The derivatives are typically detected by UV absorbance. nih.gov Another strategy employs a chiral stationary phase (CSP) in the HPLC column, which can directly separate the enantiomers without derivatization. sigmaaldrich.com
A reversed-phase HPLC method coupled with dual optical rotation and UV absorbance detection has also been developed for determining the enantiomeric purity of ephedrine. nih.gov This method can be performed on an achiral column and offers the advantage of not requiring chemically pure samples. nih.gov The detection limit for (+)-ephedrine hydrochloride using this technique was found to be 1.0 microgram. nih.gov
HPLC methods for ephedrine analysis are characterized by their robustness and reproducibility, making them suitable for quality control in pharmaceutical manufacturing. nih.gov They can differentiate between samples with very small differences in enantiomeric impurity, sometimes as little as 0.02%. nih.gov
Table 2: HPLC Conditions for Purity Assessment of Ephedrine Stereoisomers
| Parameter | Method 1: Pre-column Derivatization | Method 2: Chiral Stationary Phase |
|---|---|---|
| Derivatizing Agent | S(+)-1-(1-naphthyl)-ethyl isocyanate nih.gov | None required |
| Column | Normal-phase nih.gov | CHIRALPAK® AGP sigmaaldrich.com |
| Mobile Phase | Varies, e.g., phosphate (B84403) buffer-methanol mixture tandfonline.com | 1 mM octanoic acid in 10 mM (NH4)2HPO4, pH 6.9 sigmaaldrich.com |
| Detection | UV at 220 nm nih.gov | UV at 225 nm sigmaaldrich.com |
| Application | Quantitation of enantiomeric impurity nih.gov | Enantiomeric separation sigmaaldrich.com |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular structure and chiral nature of this compound, complementing the separation data from chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, Quadrupolar NMR Crystallography)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. researchgate.netacs.org Proton NMR (¹H-NMR) is particularly useful for quantifying ephedrine alkaloids in various samples. nih.govmdpi.comnih.gov The ¹H-NMR spectrum of ephedrine shows distinct signals for its different protons, and the chemical shifts and coupling constants of these signals provide a wealth of structural information. nih.govmdpi.com For instance, the H-1 proton of this compound resonates at a characteristic chemical shift, allowing it to be distinguished from its diastereomer, pseudoephedrine. nih.gov
A ¹H-NMR method has been developed for the simultaneous quantification of six ephedrine analogues, where the quantities are calculated from the relative integral values of target peaks compared to a known internal standard. nih.gov This approach is rapid and can be performed on crude extracts without extensive purification. nih.gov
Quadrupolar NMR Crystallography (QNMRX-CSP) represents a more advanced NMR technique that combines solid-state NMR (ssNMR) data with computational methods to predict and refine crystal structures. rsc.orgresearchgate.netacs.orgjove.com This method is particularly powerful for studying the hydrochloride salts of ephedrine and its diastereomers. rsc.orgresearchgate.netjove.com By analyzing the interaction of quadrupolar nuclei (like ³⁵Cl) with their surrounding electric field gradient, QNMRX-CSP can provide detailed insights into the local atomic environments and intermolecular interactions within the crystal lattice. rsc.orgresearchgate.netacs.orgjove.com This technique has been successfully used to characterize the distinct space groups and flexible organic components of ephedrine HCl and pseudoephedrine HCl. rsc.orgresearchgate.netjove.com
Table 3: Key ¹H-NMR Signals for Ephedrine Alkaloids
| Compound | Target Proton | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
|---|---|---|---|
| This compound (EP) | H-1 | 4.76 | 3.9 nih.gov |
| (1S,2S)-(+)-Pseudoephedrine (PE) | H-1 | 4.17 | 8.2 nih.gov |
| (1S,2R)-Norephedrine (NE) | H-1 | 4.52 | 4.8 nih.gov |
| (1S,2S)-Norpseudoephedrine (NP) | H-1 | 4.24 | 6.8 nih.gov |
| (1S,2R)-N-Methylephedrine (ME) | H-1 | 4.96 | 3.8 nih.gov |
| (1S,2S)-N-Methylpseudoephedrine (MP) | H-1 | 4.19 | 6.4 nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and quality control of ephedrine. nih.govspectra-analysis.com The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational frequencies of its functional groups, such as the O-H, N-H, and C-H bonds, as well as the phenyl ring. analis.com.my These spectral fingerprints can be used to distinguish ephedrine from its diastereomer, pseudoephedrine, and other related compounds. nih.govanalis.com.my
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), a variant of FTIR, has been successfully applied to the quantitative analysis of solid mixtures of ephedrine and pseudoephedrine without the need for sample dissolution. nih.govresearchgate.net When coupled with chemometric methods like partial least squares (PLS) data analysis, DRIFTS can accurately determine the concentration of the minor component in a mixture. nih.gov This non-destructive and rapid analytical method is highly beneficial for quality control in the pharmaceutical industry. analis.com.myresearchgate.net
Table 4: Characteristic FTIR Absorption Regions for Ephedrine Hydrochloride
| Functional Group/Vibration | Wavenumber Range (cm⁻¹) |
|---|---|
| Secondary Amine Hydrochloride | 2500-3000 analis.com.my |
| Monoaromatic Ring | 750-760 analis.com.my |
Circular Dichroism (CD) Spectroscopy for Chirality Confirmation
Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the absolute configuration of chiral molecules like this compound. nih.govpsu.edu This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and provides a unique spectroscopic signature for each enantiomer. cdnsciencepub.comresearchgate.net
For the ephedrine isomers, the Cotton effect associated with the ¹Lₐ and ¹Lₑ absorption bands of the phenyl chromophore is a reliable indicator of the absolute configuration at the C-1 carbon atom. cdnsciencepub.com Specifically, (+)-(1S,2R)-ephedrine hydrochloride gives a CD spectrum that is nearly a mirror image (enantiomeric) to that of its (-)-(1R,2S)-ephedrine counterpart. cdnsciencepub.com
Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, has also been applied to ephedrine and its analogues. nih.govrsc.orgrsc.org VCD spectra in the OH- and NH-stretching regions are particularly informative about the conformational preferences of the molecule in solution. nih.govrsc.orgrsc.org By comparing experimental CD and VCD spectra with those predicted by ab initio calculations, it is possible to obtain detailed information about the preferred conformations and the absolute configuration of this compound. nih.govrsc.orgrsc.org
X-ray Diffraction (XRD) for Solid-State Structure Analysis of Salts
X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. In the context of this compound research, both single-crystal XRD (SCXRD) and powder XRD (PXRD) are crucial for the solid-state characterization of its various salt forms. These analyses provide definitive proof of structure, identify polymorphic forms, and elucidate the complex intermolecular interactions, such as hydrogen bonding, that govern crystal packing. ucl.ac.ukumn.eduresearchgate.net
The formation of diastereomeric salts is a classical method for chiral resolution, and XRD plays a pivotal role in characterizing the resulting crystalline products. researchgate.net For instance, the crystal structures of diastereomeric salt pairs, such as those formed between ephedrine and chiral acids like 2-phenylpropionic acid, have been determined using low-temperature single-crystal X-ray diffraction. ucl.ac.uk This allows for a detailed understanding of the specific interactions that lead to differential solubility, which is the basis for the separation of enantiomers.
A variety of this compound salts have been synthesized and characterized using XRD techniques. Studies have reported the crystal structures of salts formed with malic acid and tartaric acid, revealing different stoichiometries (1:1 and 2:1) and hydration states. researchgate.netresearchgate.net For example, a screening of crystallization conditions for L-ephedrine with L/D-malic acid in water successfully produced seven different salt forms, which were characterized by powder XRD. researchgate.net Similarly, eight distinct salts of L-ephedrine with L/D-tartaric acid were identified and analyzed using PXRD. researchgate.net The analysis of ephedrine cyclamate salt by single-crystal XRD revealed a new polymorphic form (Form I) with distinct physical properties compared to its parent compounds. umn.edu
Recent advancements have combined PXRD data with solid-state NMR (SSNMR) spectroscopy and computational methods for a more comprehensive structural analysis, a protocol termed Quadrupolar NMR Crystallography guided Crystal Structure Prediction (QNMRX-CSP). rsc.orgrsc.org This integrated approach has been applied to diastereomeric compounds like ephedrine HCl, using PXRD patterns to validate structural models generated from computational calculations and SSNMR data. rsc.orgrsc.org The experimental PXRD patterns of ephedrine HCl are compared against simulated patterns based on previously reported single-crystal structures to confirm phase purity. rsc.orgrsc.org
The table below summarizes various ephedrine salts and the XRD techniques applied for their characterization.
| Ephedrine Salt | Analytical Technique(s) | Key Findings | Reference(s) |
| (1R,2S)-Ephedrine 2-phenylpropionate | Single Crystal XRD, Powder XRD | Determination of crystal structure of diastereomeric salts. | ucl.ac.uk |
| L-Ephedrine Malate | Powder XRD | Characterization of 7 different salt forms with 1:1 and 2:1 stoichiometries. | researchgate.net |
| Ephedrine Cyclamate | Single Crystal XRD | Determination of a new polymorphic form (Form I). | umn.edu |
| L-Ephedrine Tartrate | Powder XRD | Characterization of 8 different salt forms with 1:1 and 2:1 stoichiometries. | researchgate.net |
| (1R,2S)-(−)-Ephedrine HCl | Powder XRD, QNMRX-CSP | Validation of structural models and confirmation of phase purity. | rsc.orgrsc.org |
| 17 different salts (e.g., hydrochloride, nitrate, bisulfate) | Single Crystal XRD | Analysis of conformers, packing arrangements, and the role of counterions. | researchgate.net |
Thermal Analysis Techniques for Diastereomeric Salt Characterization (e.g., Differential Scanning Calorimetry (DSC))
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are fundamental in the characterization of the diastereomeric salts of this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing critical information on phase transitions such as melting, crystallization, and solid-state transformations. ucl.ac.uk
In the resolution of enantiomers via diastereomeric salt formation, DSC is used to determine the relative thermodynamic stability of the salt pairs. ucl.ac.uk By measuring melting points and enthalpies of fusion, researchers can assess the stability differences that drive the crystallization-based separation. For example, DSC was employed alongside solubility measurements to determine the relative stability of diastereomeric salt pairs of ephedrine-2-phenylpropionate and their polymorphs. ucl.ac.uk
DSC is also a powerful tool for identifying and characterizing polymorphism in ephedrine salts. The thermal behavior of a new ephedrine cyclamate salt was investigated using DSC, which proved the existence of a second polymorph (Form II) that appears upon heating the initial form (Form I) to approximately 165°C. umn.edu This indicates an enantiotropic relationship between the two polymorphs. umn.edu Similarly, studies on salts formed with L-malic acid and L-tartaric acid have utilized DSC, in conjunction with thermogravimetric analysis (TGA), to characterize the various crystalline forms, including their hydration states and thermal stability. researchgate.netresearchgate.net For instance, the dehydration and subsequent phase transformations of 2:1 L-ephedrine D-tartrate monohydrate upon heating were monitored using these techniques. researchgate.net
The following table presents findings from the thermal analysis of various ephedrine salts.
| Ephedrine Salt System | Analytical Technique | Key Findings | Reference(s) |
| (1R,2S)-Ephedrine 2-phenylpropionate | Differential Scanning Calorimetry (DSC) | Determined relative stability of diastereomeric salt pairs and polymorphs. | ucl.ac.uk |
| (1S,2R)-(+)-Ephedrinium (2R,3R)-dibenzoyl-bitartrate | Differential Scanning Calorimetry (DSC) | Used for analytical characterization of diastereomeric solid samples. | nih.gov |
| L-Ephedrine / D-Malic Acid | Differential Scanning Calorimetry (DSC), TGA | Characterized thermal behavior of 7 different salt forms (anhydrates and monohydrates). | researchgate.net |
| Ephedrine Cyclamate | Differential Scanning Calorimetry (DSC) | Identified a second polymorph (Form II) formed upon heating Form I. | umn.edu |
| L-Ephedrine / D-Tartaric Acid | Differential Scanning Calorimetry (DSC), TGA | Investigated dehydration and phase transformations of 8 different salts, including anhydrous and monohydrate forms. | researchgate.net |
Electrochemical and Potentiometric Methodologies for Detection
Electrochemical methods, including potentiometry and voltammetry, offer sensitive and efficient means for the quantitative determination of this compound, typically as its hydrochloride salt. alaqsa.edu.psresearchgate.net Potentiometric sensors, specifically ion-selective electrodes (ISEs), have been developed to provide rapid and cost-effective analysis in various matrices, including pharmaceutical formulations. alaqsa.edu.psnih.gov
These sensors are typically based on a plastic membrane containing an ion-exchanger that selectively binds to the ephedrinium cation (Ep+). alaqsa.edu.psnih.gov For example, a coated graphite (B72142) electrode was developed using an ephedrine-phosphotungstate (PD-PT) ion-exchanger dissolved in a plasticizer. alaqsa.edu.ps This electrode demonstrated a good Nernstian response, meaning the measured potential is directly proportional to the logarithm of the ephedrine concentration over a wide range. alaqsa.edu.ps Another design utilized an ephedrine-flavianate ion pair complex as the electroactive component in a liquid membrane electrode. researchgate.net A different approach involved a plastic membrane electrode based on a phenylephrine-tetraphenylborate ion association, which showed a cross-response to the ephedrinium cation. nih.gov
The performance of these potentiometric sensors is characterized by several key parameters, including the linear concentration range, the limit of detection (LOD), response time, and selectivity over potential interfering substances. alaqsa.edu.psresearchgate.net These electrodes have been successfully applied to determine ephedrine hydrochloride content in pharmaceutical products and biological samples, with results showing excellent recovery percentages. alaqsa.edu.ps
The table below details the performance characteristics of various potentiometric sensors developed for ephedrine determination.
| Electrode Type / Electroactive Material | Linear Range (M) | Limit of Detection (LOD) (M) | Response Time | Key Features | Reference(s) |
| Coated Graphite Electrode / Ephedrine-Phosphotungstate | 8.5 x 10⁻⁷ to 1.0 x 10⁻² | 4.5 x 10⁻⁷ | 8 s | Good Nernstian slope (57.8 mV/decade); usable in pH 3.2–7.3. | alaqsa.edu.ps |
| Liquid Membrane Electrode / Ephedrine-Flavianate | 10⁻⁵ to 10⁻² | 4.5 x 10⁻⁶ | 20–90 s | Near-Nernstian response; operates in pH 4–7. | researchgate.net |
| Plastic Membrane Electrode / Phenylephrine-Tetraphenylborate | 2 x 10⁻⁵ to 10⁻¹ | Not Specified | Not Specified | Nernstian response; used for potentiometric titration with AgNO₃. | nih.gov |
| PVC Membrane Electrode (Solid-State Sensor) | 6 x 10⁻⁶ to 1 x 10⁻² | 3.60 x 10⁻⁶ | Fast | Drop-casted over a polyaniline modified glassy carbon electrode. | researchgate.net |
Theoretical and Computational Chemistry Studies of 1s,2r + Ephedrine
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical calculations are essential for understanding the electronic properties and inherent stability of (1S,2R)-(+)-ephedrine. acs.org These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Conformational Analysis and Lowest Energy Conformer Determination
The flexibility of the ethanolamine (B43304) side chain in ephedrine (B3423809) allows it to adopt various spatial arrangements or conformations. researchgate.netresearchgate.net Computational methods, such as molecular mechanics and more refined semi-empirical and ab initio quantum mechanical calculations, are used to explore the potential energy surface of the molecule and identify its stable conformers. researchgate.net
Studies have shown that for ephedrine, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the amino group plays a crucial role in stabilizing its conformations. researchgate.netpsu.edu The lowest energy conformer is determined by performing geometric optimizations on various possible initial structures. ajchem-b.com For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been used to identify the most stable structure, which is then used for further analysis. ajchem-b.comresearchgate.net Research has identified two primary types of conformations for ephedrine cations: a 'folded' conformer and an 'extended' conformer, with the energy barrier between them being relatively small. researchgate.netiucr.org The specific conformation adopted can be influenced by the surrounding environment, such as the counterion in a salt form. iucr.org
Table 1: Comparison of Conformational Analysis Methods for Ephedrine
| Method | Key Findings | Reference |
|---|---|---|
| Molecular Mechanics (Dreiding, CVFF, CFF) | Identifies potential low-energy conformations. | researchgate.net |
| Semi-empirical and ab initio quantum mechanics | Refines the energies of conformations and provides better prediction of experimentally observed structures. researchgate.net | researchgate.net |
| NMR Spectroscopy | Suggests the presence of intramolecular hydrogen bonding in various solvents. researchgate.net | researchgate.net |
| X-ray Crystallography (CSD) | Provides experimental data on the solid-state conformations of ephedrine salts, revealing 'folded' and 'extended' forms. researchgate.netiucr.org | researchgate.netiucr.org |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. numberanalytics.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy and distribution of these orbitals provide insights into the molecule's stability and its propensity for charge transfer interactions. ajchem-b.comajchem-b.com
For this compound, analysis of the HOMO and LUMO reveals important aspects of its electronic behavior. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. numberanalytics.com The spatial distribution of these orbitals highlights the regions of the molecule most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO) in chemical reactions. ajchem-b.comajchem-b.com In the case of ephedrine, the HOMO is typically localized on the phenyl ring, indicating its potential to participate in electrophilic aromatic substitution reactions, while the LUMO is distributed over the entire molecule. ajchem-b.com
Table 2: Frontier Molecular Orbital (FMO) Data for Ephedrine
| Orbital | Description | Significance | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons. numberanalytics.com | Indicates the molecule's ability to donate electrons; region of likely electrophilic attack. ajchem-b.comnumberanalytics.com | ajchem-b.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. numberanalytics.com | Indicates the molecule's ability to accept electrons; region of likely nucleophilic attack. ajchem-b.comnumberanalytics.com | ajchem-b.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A smaller gap suggests higher chemical reactivity and lower stability. ajchem-b.comnumberanalytics.com | ajchem-b.com |
Average Local Ionization Energy (ALIE) Descriptors
The Average Local Ionization Energy (ALIE) is a computational descriptor that identifies the sites within a molecule that are most susceptible to electrophilic attack. ajchem-b.comnih.gov It represents the energy required to remove an electron from a specific point in the space of the molecule. nih.gov Regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons. ajchem-b.comnih.gov
For ephedrine, ALIE calculations have shown that the areas around the benzene (B151609) ring and in the vicinity of the nitrogen atom have the lowest ionization energies, with values around 194 kcal/mol. ajchem-b.com This indicates that these are the most probable sites for reactions with electrophiles. ajchem-b.com
Molecular Dynamics (MD) Simulations for Solvation and Interaction Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgnih.gov For this compound, MD simulations provide valuable insights into its behavior in different environments, particularly in solution, and how it interacts with other molecules, such as water. ajchem-b.comajchem-b.com
These simulations can model the solvation process, showing how solvent molecules arrange themselves around the ephedrine molecule. rsc.org This is crucial for understanding its solubility and its fate in aqueous environments. ajchem-b.com By calculating radial distribution functions, MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in ephedrine, revealing the strength and nature of the interactions. ajchem-b.comajchem-b.com For example, simulations have been used to investigate the interactions of ephedrine with water, which is important for understanding its environmental behavior. ajchem-b.com
Density Functional Theory (DFT) Applications in Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of many-body systems. researchgate.net DFT calculations are particularly useful for predicting the reactivity of molecules like this compound. ajchem-b.comajchem-b.com
Bond Dissociation Energy (BDE) Calculations for Autoxidation Mechanisms
Bond Dissociation Energy (BDE) is the energy required to break a specific bond in a molecule homolytically, forming two radicals. ucsb.edu Calculating BDEs is a valuable computational tool for predicting the sites within a molecule that are most susceptible to autoxidation, a process involving spontaneous oxidation by atmospheric oxygen. ajchem-b.comresearchgate.net
For this compound, BDE calculations for hydrogen abstraction (H-BDE) can identify the C-H bonds that are most easily broken. ajchem-b.comajchem-b.com It has been established that H-BDE values in the range of 70 to 85 kcal/mol indicate sensitivity towards autoxidation. ajchem-b.com Computational studies on ephedrine have shown that the hydrogen atom attached to the carbon bearing the hydroxyl group (H14) has a significantly low H-BDE of 82 kcal/mol. ajchem-b.com This suggests that this particular site is the most likely point of initial attack in an autoxidation mechanism. ajchem-b.com
Table 3: Calculated Bond Dissociation Energies for Hydrogen Abstraction (H-BDE) in Ephedrine
| Hydrogen Atom | H-BDE (kcal/mol) | Susceptibility to Autoxidation | Reference |
|---|---|---|---|
| H14 (on C-OH) | 82 | High | ajchem-b.com |
| Other H atoms | > 85 | Lower | ajchem-b.com |
Environmental Fate and Biotransformation of Ephedrine Isomers
Microbial Degradation Pathways and Novel Enzyme Discovery
Microorganisms have evolved diverse enzymatic machinery to degrade complex organic compounds, including pharmaceutical substances like ephedrine (B3423809). The biodegradation of ephedrine is a key process in its removal from natural ecosystems.
Ephedrine Dehydrogenases (EDH) and Pseudoephedrine Dehydrogenases (PseDH)
Recent research has led to the discovery of novel enzymes responsible for the initial steps in the microbial degradation of ephedrine isomers. A notable example is the isolation of a Gram-positive soil bacterium, Arthrobacter sp. strain TS-15, which can utilize ephedrine as its sole source of carbon and energy. asm.orgnih.govresearchgate.net This bacterium possesses a unique gene cluster that encodes for enzymes capable of metabolizing multiple ephedrine isomers. nih.govasm.org
The initial step in the metabolic pathway of ephedrine by Arthrobacter sp. TS-15 involves the selective oxidation of the hydroxyl group at the α-carbon atom, which produces methcathinone. asm.orgnih.govresearchgate.net This reaction is catalyzed by two distinct, NAD+-dependent short-chain dehydrogenases/reductases (SDRs): Ephedrine Dehydrogenase (EDH) and Pseudoephedrine Dehydrogenase (PseDH). nih.govacs.orgwhiterose.ac.uk
These enzymes exhibit remarkable stereoselectivity: nih.govresearchgate.netnih.gov
Ephedrine Dehydrogenase (EDH) specifically oxidizes the (R,S)-(–)-ephedrine and (R,R)-(–)-pseudoephedrine diastereomers. researchgate.netnih.gov
Pseudoephedrine Dehydrogenase (PseDH) selectively converts (S,S)-(+)-pseudoephedrine and (1S,2R)-(+)-ephedrine into (S)- and (R)-methcathinone, respectively. researchgate.netnih.govresearchgate.net
The discovery of these enantiocomplementary dehydrogenases has opened up potential applications in both bioremediation and the synthesis of valuable chiral compounds. nih.govresearchgate.netresearchgate.net
Table 1: Stereoselectivity of Ephedrine and Pseudoephedrine Dehydrogenases
| Enzyme | Substrate Isomer | Product |
| Ephedrine Dehydrogenase (EDH) | (R,S)-(–)-ephedrine | (R)-Methcathinone |
| (R,R)-(–)-pseudoephedrine | (S)-Methcathinone | |
| Pseudoephedrine Dehydrogenase (PseDH) | (S,S)-(+)-pseudoephedrine | (S)-Methcathinone |
| This compound | (R)-Methcathinone |
Stereoselective Biodegradation Processes in Natural Systems
The stereochemistry of ephedrine isomers significantly influences their biodegradation rates in natural environments. nih.govresearchgate.net Studies using river microcosms have demonstrated that the degradation of ephedrine isomers is predominantly a biological process, with significant degradation occurring only under biotic conditions. researchgate.netnih.gov
Specifically, research has shown that the (1R,2S)-(–)-ephedrine and (1S,2S)-(+)-pseudoephedrine isomers are more readily degraded by microbial communities over a period of fourteen days, while this compound and (1R,2R)-(–)-pseudoephedrine are more persistent. researchgate.netnih.gov This differential degradation is concerning as the more persistent isomers have also been shown to be more toxic to certain aquatic organisms. researchgate.netnih.gov The formation of this compound has been observed in microcosms containing only the (1R,2S)-(–)-ephedrine isomer, suggesting that microbial metabolic processes can lead to chiral inversion. researchgate.netnih.gov
Chemical Degradation Pathways in Aquatic Environments
In addition to microbial action, chemical processes in aquatic environments, particularly in water treatment facilities, can lead to the transformation of ephedrine.
Chlorination-Induced Transformation Mechanisms (Dehydration, Hydroxylation, Deamination, Demethylation)
Chlorination is a common method for disinfecting water and wastewater. Studies have shown that ephedrine can be transformed during this process. nih.gov The degradation of ephedrine in the presence of sodium hypochlorite (B82951) (NaClO) follows second-order reaction kinetics. nih.gov The proposed degradation pathways involve several key transformation mechanisms: nih.gov
Dehydration: The removal of a water molecule from the ephedrine structure.
Hydroxylation: The addition of a hydroxyl group.
Deamination: The removal of an amine group.
Demethylation: The removal of a methyl group.
It is important to note that the transformation products resulting from chlorination can be significantly more toxic than the parent ephedrine compound, highlighting the need to consider the byproducts of water treatment processes. nih.gov
Environmental Persistence of Ephedrine Stereoisomers in Wastewater Effluent
The incomplete removal of pharmaceuticals during wastewater treatment leads to their discharge into receiving waters. ebrary.net Several studies have detected ephedrine isomers in wastewater effluent, indicating their persistence. nih.govresearchgate.netnih.gov
Enantiomeric profiling of wastewater has revealed that the relative abundance of different ephedrine stereoisomers can change during the treatment process. bath.ac.ukacs.org For instance, a low enrichment of ephedrine with the (1S,2R)-(+)-enantiomer has been observed in some wastewater treatment plants, suggesting stereoselective removal processes. bath.ac.ukacs.org The detection of the synthetic this compound in treated wastewater, sometimes at higher levels than in raw wastewater, points towards the possibility of chiral inversion occurring during treatment. bath.ac.ukacs.org The persistence of certain isomers, such as this compound, in wastewater effluent is a concern for aquatic ecosystems. researchgate.netnih.gov
Biotransformation Studies in Non-Human Biological Systems
The metabolism of ephedrine has been investigated in various non-human biological systems, revealing different primary metabolic pathways. In mammals such as rats, rabbits, dogs, and guinea pigs, the biotransformation of ephedrine primarily occurs through N-demethylation to form norephedrine (B3415761), which is then excreted in the urine. mdpi.comkorseaj.org In contrast, humans excrete a larger proportion of ephedrine unchanged. asm.orghpra.ie
Fungi, such as Cunninghamella elegans, have been studied as microbial models to mimic mammalian metabolism. scirp.org This fungus has been shown to biotransform ephedrine, producing various products through oxidation and reduction reactions, processes potentially mediated by oxidoreductases and cytochrome P450 monooxygenases. scirp.orgresearchgate.net
Table 2: Primary Ephedrine Biotransformation Pathway in Different Organisms
| Organism | Primary Biotransformation Pathway | Key Metabolite |
| Humans | Largely excreted unchanged | Ephedrine |
| Rats, Rabbits, Dogs, Guinea Pigs | N-demethylation | Norephedrine |
| Arthrobacter sp. TS-15 | Oxidation of hydroxyl group | Methcathinone |
| Cunninghamella elegans | Oxidation and reduction | Various bioproducts |
Future Directions and Emerging Research Avenues in 1s,2r + Ephedrine Chemistry
Advancements in Chemoenzymatic Synthesis Design
The quest for more sustainable and efficient synthetic routes to enantiomerically pure compounds has led to the rise of chemoenzymatic methods. These approaches combine the selectivity of enzymes with the versatility of chemical synthesis. In the context of (1S,2R)-(+)-ephedrine and its analogues, recent research has highlighted the potential of multi-enzyme cascades.
A notable development is the two-step biocatalytic sequence for the preparation of (1S)-nor(pseudo)ephedrine analogues. unife.itresearchgate.net This process utilizes an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) for a benzoin-type condensation, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA). unife.itresearchgate.net This dual-enzyme system allows for the controlled synthesis of desired stereoisomers with good yields and high diastereo- and enantiomeric excesses, offering a greener alternative to traditional chemical methods that often require harsh conditions and expensive metal catalysts. unife.itresearchgate.net
Further advancements are anticipated in the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability. The integration of these biocatalysts into continuous flow systems is another promising area, which could enable large-scale, automated production of this compound and its derivatives.
Novel Chiral Catalyst Development Utilizing Ephedrine (B3423809) Scaffolds
The inherent chirality of the ephedrine molecule has long been exploited in the development of chiral ligands and catalysts for asymmetric synthesis. rsc.org Future research in this area is focused on creating more robust, efficient, and recyclable catalytic systems.
One emerging trend is the immobilization of ephedrine-based catalysts on solid supports. nih.gov For instance, researchers have successfully immobilized ephedrine-derived ligands on magnetic nanoparticles. nih.gov While initial studies showed moderate to good activity in reactions like the Henry reaction, the performance in other transformations, such as organozinc additions to aldehydes, indicated a need for further optimization. nih.gov The key advantage of such nanocatalysts is their ease of recovery and reuse, which aligns with the principles of green chemistry. nih.gov
The development of modular chiral catalysts, where the ephedrine scaffold can be easily modified to tune steric and electronic properties, is another active area of investigation. monash.edu This modularity, combined with advanced theoretical methods, will facilitate the rational design of catalysts for specific asymmetric transformations, leading to higher enantioselectivities and broader substrate scopes.
Supramolecular Chemistry and Molecular Recognition of Ephedrine Enantiomers
The ability to distinguish between the enantiomers of ephedrine is crucial for both analytical and preparative purposes. Supramolecular chemistry offers sophisticated tools for achieving this chiral recognition.
Molecularly imprinted polymers (MIPs) have emerged as a powerful technique for creating synthetic receptors with high specificity for a target molecule. rsc.orgrsc.orgresearchgate.net By using one enantiomer of ephedrine as a template during polymerization, it is possible to generate cavities that selectively rebind that specific enantiomer. rsc.orgrsc.orgresearchgate.net Computational design approaches are being used to screen virtual libraries of functional monomers to optimize the binding affinity and selectivity of these MIPs. rsc.orgrsc.org This has led to the development of MIP-based stationary phases for HPLC that can achieve excellent separation of ephedrine enantiomers. rsc.orgrsc.org
Cyclodextrins are another class of host molecules that exhibit chiral recognition capabilities. nih.govpace.edu Studies using capillary electrophoresis and various spectroscopic techniques have elucidated the complexation behavior between ephedrine enantiomers and modified β-cyclodextrins. nih.govpace.edu The inclusion of the phenyl ring within the cyclodextrin (B1172386) cavity, along with interactions involving the side chain, governs the enantioselective recognition process. nih.gov The conformational flexibility of ephedrine and its diastereomers also plays a critical role in their supramolecular aggregation behavior, which can be influenced by the surrounding environment. figshare.comresearchgate.net
Theoretical Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, theoretical modeling is being applied to various aspects of its chemistry.
Density Functional Theory (DFT) calculations are used to study the fundamental structural and reactive properties of the ephedrine molecule. researchgate.net By analyzing parameters such as electrostatic potential charges, researchers can identify the most reactive sites within the molecule, providing insights into its chemical behavior. researchgate.net
Theoretical models are also being developed to describe and predict the outcomes of chemical and electrochemical reactions involving ephedrine. imist.ma For instance, mathematical models have been created to analyze the electrochemical determination of ephedrine, which can aid in the development of more efficient sensors. imist.ma Furthermore, pharmacokinetic and pharmacodynamic modeling is being employed to understand the concentration-response relationship of ephedrine, which, while outside the direct scope of synthetic chemistry, showcases the power of modeling to predict complex biological interactions. nih.govnih.gov
Q & A
Q. How can enantiomeric purity of (1S,2R)-(+)-ephedrine be determined in synthesized samples?
Methodological Answer:
- Chiral Chromatography : Use micellar electrokinetic chromatography (MEKC) with polysodium N-alkylenyl α-D-glucopyranoside surfactants, which achieve baseline separation of ephedrine stereoisomers. For example, MEKC-MS/MS at pH 5.0 resolves this compound from its enantiomers .
- Iso2vec Vector Analysis : Apply machine learning tools like Iso2vec to generate distinct numerical vectors for each stereoisomer, enabling differentiation based on physicochemical properties .
Q. What experimental steps are critical for synthesizing this compound while avoiding racemization?
Methodological Answer:
- Chiral Starting Materials : Begin with (1S,2R)-(+)-methylephedrine to retain stereochemistry during structural modifications (e.g., alkyl chain addition for amphiphilic complexes) .
- Low-Temperature Conditions : Conduct reactions at controlled temperatures (<25°C) to minimize thermal racemization, as demonstrated in the synthesis of Dy(SCN)₈ complexes .
Q. How can HPLC-MS be validated for quantifying this compound in biological matrices?
Methodological Answer:
- Standard Curve Calibration : Prepare isotopically labeled internal standards (e.g., deuterated ephedrine) to account for matrix effects. Use a linear range of 0.1–100 ng/mL with R² >0.99 .
- Quality Control : Include method validation parameters (precision, accuracy, LOD/LOQ) per FDA guidelines, as outlined in targeted metabolomics workflows .
Advanced Research Questions
Q. How do stereoselective release kinetics of this compound differ from its enantiomers in polymer matrices?
Methodological Answer:
- Polymer Affinity Studies : Use poly(vinyl alcohol) (PVA) cryogels to study release kinetics. This compound exhibits higher activation energy (Eₐ = 45 kJ/mol) compared to (1R,2S)-(-)-ephedrine (Eₐ = 38 kJ/mol), indicating stronger polymer-ephedrine interactions .
- Arrhenius Modeling : Fit release data to the Arrhenius equation to quantify temperature-dependent diffusion mechanisms .
Q. How to resolve contradictions in reported stereoselective environmental degradation of this compound?
Methodological Answer:
- Controlled Microcosm Experiments : Simulate wastewater treatment conditions to isolate microbial/enzymatic processes. shows enrichment of this compound in treated wastewater (EF = 0.55–0.91), suggesting chiral inversion or selective biodegradation .
- Isotopic Tracers : Use ¹³C-labeled ephedrine to track stereochemical changes during degradation, addressing gaps in current environmental fate models .
Q. What pharmacological models best capture the β-adrenergic receptor activity of this compound?
Methodological Answer:
- In Silico Docking : Perform molecular dynamics simulations using β₂-adrenergic receptor crystal structures (PDB ID: 2RH1). This compound shows weaker binding (ΔG = -8.2 kcal/mol) compared to (1R,2S)-(-)-ephedrine (ΔG = -9.5 kcal/mol), aligning with its lower indirect sympathomimetic activity .
- Ex Vivo Tracheal Relaxation Assays : Compare EC₅₀ values in guinea pig trachea to validate computational predictions .
Data Contradiction Analysis
Q. Why do some studies report this compound as pharmacologically inert, while others note β-receptor activity?
Resolution Strategy:
- Receptor Subtype Specificity : Design experiments using siRNA knockdown of β₁ vs. β₂ receptors in cell lines. This compound may exhibit subtype-selective agonism overlooked in broad-spectrum assays .
- Metabolic Activation : Test liver microsome-treated samples for bioactive metabolites that could explain discrepancies .
Authoritative Sources
- Stereochemical Analysis : Clayden et al. (Organic Chemistry, 2nd Ed.) clarify ephedrine vs. pseudoephedrine nomenclature .
- Environmental Fate : Kasprzyk-Hordern & Baker (2012) provide enantiomer-specific degradation data in wastewater .
- Pharmacology : Sigma-Aldrish protocols detail this compound applications in chiral synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
